

Spectroscopic Profile of Boc-GABA-OH: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-Butoxycarbonyl-y-aminobutyric acid (**Boc-GABA-OH**), a key building block in peptide synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **Boc-GABA-OH** is C₉H₁₇NO₄, with a molecular weight of 203.24 g/mol .[1] The spectroscopic data presented below are crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **Boc-GABA-OH** provides information about the chemical environment of the hydrogen atoms in the molecule.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5 - 12.0	Singlet (broad)	1H	Carboxylic Acid (- COOH)
~4.9 - 5.1	Singlet (broad)	1H	Amine (-NH)
3.18	Quartet	2H	-CH ₂ -NHBoc
2.39	Triplet	2H	-CH ₂ -COOH
1.82	Quintet	2H	-CH2-CH2-CH2-
1.44	Singlet	9H	tert-butyl (-C(CH₃)₃)

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the **Boc-GABA-OH** molecule.

Chemical Shift (δ) ppm	Assignment
178.5	Carboxylic Acid Carbonyl (-COOH)
156.5	Carbamate Carbonyl (-O-(C=O)-NH-)
79.2	Quaternary Carbon (-C(CH ₃) ₃)
39.9	Methylene Carbon adjacent to Nitrogen (-CH ₂ -NHBoc)
31.2	Methylene Carbon adjacent to Carbonyl (-CH2-COOH)
28.4	tert-butyl Carbons (-C(CH₃)₃)
25.1	Central Methylene Carbon (-CH2-CH2-CH2-)

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.



Infrared (IR) Spectroscopy

The IR spectrum of **Boc-GABA-OH** shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic Acid)
~3345	Medium	N-H stretch (Amide)
2970 - 2850	Medium-Strong	C-H stretch (Aliphatic)
~1715	Strong	C=O stretch (Carboxylic Acid and Urethane Carbonyls)
~1528	Strong	N-H bend (Amide II)
1440 - 1395	Medium	O-H bend
1320 - 1210	Medium	C-O stretch

Sample preparation: Attenuated Total Reflectance (ATR) or KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry of **Boc-GABA-OH** typically involves soft ionization techniques like Electrospray Ionization (ESI) to observe the molecular ion. Fragmentation is often dominated by the loss of the Boc protecting group.

m/z	Assignment
204.12	[M+H] ⁺ (Protonated Molecular Ion)
148.08	[M+H - C ₄ H ₈] ⁺ (Loss of isobutylene)
104.07	[M+H - C₅H ₉ NO₂] ⁺ (Loss of Boc group)
57.07	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocols



Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of Boc-GABA-OH in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a relaxation delay of at least 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a single peak.
 - A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
 - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).



- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol

- · Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid Boc-GABA-OH sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
 - KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr,
 ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption peaks.



Mass Spectrometry Protocol

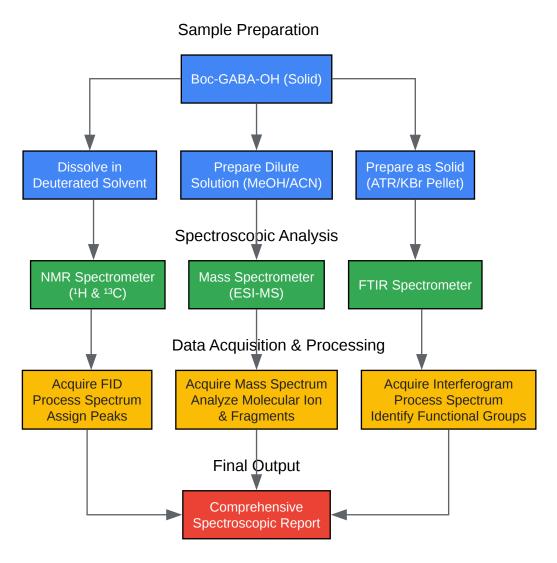
- Sample Preparation: Prepare a dilute solution of **Boc-GABA-OH** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 10 μg/mL.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μL/min).
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.
 - To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
- Data Analysis:
 - Identify the peak corresponding to the molecular ion.
 - Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure, paying particular attention to the characteristic losses from the Boc group.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Boc-GABA-OH**.



Spectroscopic Analysis Workflow for Boc-GABA-OH



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Caption: Workflow for the spectroscopic characterization of **Boc-GABA-OH**.

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References



- 1. chemscene.com [chemscene.com]
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